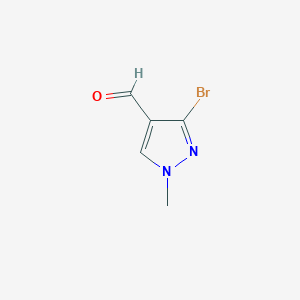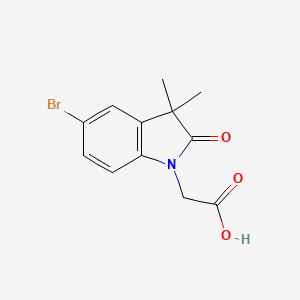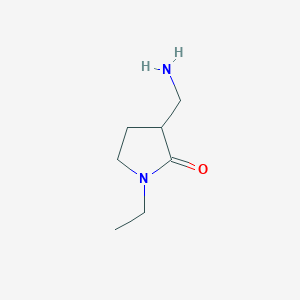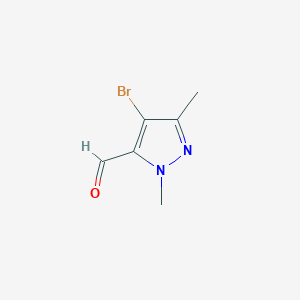
3-(3-Bromophenyl)azetidin-3-ol
Overview
Description
“3-(3-Bromophenyl)azetidin-3-ol” is a chemical compound with the CAS Number: 1388054-56-5 . It has a molecular weight of 228.09 and its IUPAC name is 3-(3-bromophenyl)azetidin-3-ol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of azetidines like “3-(3-Bromophenyl)azetidin-3-ol” is an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .Molecular Structure Analysis
The InChI code for “3-(3-Bromophenyl)azetidin-3-ol” is 1S/C9H10BrNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(3-Bromophenyl)azetidin-3-ol” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Process Optimization
- Synthesis of Azetidine Derivatives: An optimized process for the synthesis of azetidine derivatives, including 3-(3-Bromophenyl)azetidin-3-ol, has been developed. This involves using cost-effective and commercially available starting materials, leading to economical production processes (Reddy et al., 2011).
Chemical Modification and Applications
- Development of Small-Ring Derivatives: Azetidine derivatives, including 3-(3-Bromophenyl)azetidin-3-ol, have been used to create new small-ring derivatives. These compounds are valuable in drug design due to their unique chemical structures (Dubois et al., 2019).
- Functionalized Azetidines for Drug Discovery: The synthesis of functionalized azetidines, which can be derived from 3-(3-Bromophenyl)azetidin-3-ol, has shown potential for incorporation in drug discovery programs. These compounds offer new chemical motifs for exploration in medicinal chemistry (Ye et al., 2011).
Novel Compound Synthesis
- Transformation into Other Compounds: Azetidine derivatives, such as 3-(3-Bromophenyl)azetidin-3-ol, have been used as intermediates in the synthesis of other compounds, demonstrating their versatility in organic synthesis (Mollet et al., 2011).
- Creation of Antiproliferative Compounds: Research has shown that certain azetidine derivatives can be synthesized into potent antiproliferative compounds, useful in the study of cancer and other proliferative diseases (Greene et al., 2016).
Structural Analysis and Characterization
- Molecular and Crystal Structure Analysis: Studies on the molecular and crystal structure of azetidine derivatives provide insights into their physical and chemical properties, which are essential for their application in various fields (Ramakumar et al., 1977).
Pharmacological Research
- Exploration in Antihypertensive Activity: Certain azetidine derivatives have shown promising results in antihypertensive activity, highlighting their potential use in developing new cardiovascular drugs (Okutani et al., 1974).
Antibacterial Studies
- Antibacterial Potential: Azetidine derivatives have been evaluated for their antibacterial properties, providing a basis for developing new antibacterial agents (Joyeau et al., 1988).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The synthetic chemistry of azetidines like “3-(3-Bromophenyl)azetidin-3-ol” is an important yet undeveloped research area . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research could focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .
properties
IUPAC Name |
3-(3-bromophenyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWQFRXKQNRNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1388054-56-5 | |
| Record name | 3-(3-bromophenyl)azetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



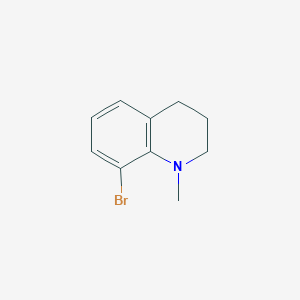
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)




![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
